2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
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Overview
Description
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a propyl chain linked to an oxazole ring, and an amide functional group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is the protein FtsZ . FtsZ is an essential protein for bacterial cell division and viability . It is highly conserved and ubiquitous across most bacterial groups .
Mode of Action
This compound inhibits the polymerization of FtsZ in a concentration-dependent manner . During bacterial binary division, FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .
Biochemical Pathways
The inhibition of FtsZ polymerization by this compound affects the bacterial cell division process . This leads to changes in the morphology of bacteria such as E. coli and K. pneumoniae, consistent with inhibition of cell division .
Pharmacokinetics
It is noted that these classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria , which could potentially affect their bioavailability.
Result of Action
The result of the action of this compound is the inhibition of bacterial cell division . This is evidenced by the induced changes in the morphology of E. coli and K. pneumoniae .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of efflux pumps in Gram-negative bacteria can affect the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Benzamide: The final step involves the coupling of the 2,6-difluorobenzoyl chloride with the oxazole-containing intermediate under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)ethyl]benzamide
- 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)methyl]benzamide
- 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)butyl]benzamide
Uniqueness
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is unique due to its specific structural features, such as the length of the propyl chain and the position of the fluorine atoms. These structural differences can influence the compound’s reactivity, biological activity, and pharmacokinetic properties, making it distinct from similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9-7-17-19-8-9/h1,4-5,7-8H,2-3,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFOIPYQJRWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCC2=CON=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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